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Compound of Interest

Compound Name: Crotoniazide

Cat. No.: B1623476 Get Quote

CAS Number: 7007-96-7

This technical guide provides an in-depth overview of Crotoniazide, a derivative of isonicotinic

acid hydrazide. The information is intended for researchers, scientists, and drug development

professionals interested in the chemical properties, synthesis, and biological activities of this

compound.

Chemical Properties
Crotoniazide, with the systematic name (E)-N'-(but-2-en-1-ylidene)isonicotinohydrazide, is a

small molecule with potential therapeutic applications. Its core chemical and physical properties

are summarized in the table below.
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Property Value Source

CAS Number 7007-96-7 [1]

Molecular Formula C10H11N3O [1]

Molecular Weight 189.21 g/mol

Appearance Solid (predicted)

Melting Point Not available

Boiling Point Not available

Solubility

Poorly soluble in water;

Soluble in organic solvents like

ethanol, methanol, and

acetone.

[2][3][4]

Synthesis
The synthesis of Crotoniazide, like other isonicotinohydrazide derivatives, is typically achieved

through a condensation reaction.[5]

Experimental Protocol: Synthesis of Crotoniazide
Materials:

Isonicotinic acid hydrazide (Isoniazid)

Crotonaldehyde

Ethanol (or other suitable solvent)

Glacial acetic acid (catalyst, optional)

Procedure:

Dissolve isonicotinic acid hydrazide in a suitable solvent, such as ethanol, in a round-bottom

flask.
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Add a stoichiometric equivalent of crotonaldehyde to the solution. A catalytic amount of

glacial acetic acid can be added to facilitate the reaction.

The reaction mixture is then typically refluxed for a period of time, which can range from a

few hours to overnight, depending on the specific conditions.

Progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure.

The resulting solid product, Crotoniazide, is then purified. Recrystallization from a suitable

solvent system (e.g., ethanol/water) is a common method to obtain the pure compound.

The purified Crotoniazide should be dried under vacuum to remove any residual solvent.

Characterization of the final product should be performed using techniques such as Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) to confirm its structure and purity.
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Caption: General workflow for the synthesis of Crotoniazide.

Biological Activity
Crotoniazide is a member of the isonicotinic acid hydrazide class of compounds, which is

known for its antimicrobial properties. The primary therapeutic targets for this class of

compounds are Mycobacterium tuberculosis and the Human Immunodeficiency Virus (HIV).

Antitubercular Activity
The antitubercular activity of isonicotinohydrazide derivatives is well-documented.[1][6][7][8][9]

While specific minimum inhibitory concentration (MIC) values for Crotoniazide against M.
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tuberculosis are not readily available in the reviewed literature, related compounds show

significant activity. For instance, some (E)-N'-(monosubstituted-

benzylidene)isonicotinohydrazide derivatives have exhibited MIC values in the range of 0.31-

0.62 µg/mL against the H37Rv strain of M. tuberculosis.[8] Another study on isonicotinic acid

hydrazide derivatives reported MIC values as low as 0.14 µM against an isoniazid-resistant

strain.[1]

Mechanism of Action: The presumed mechanism of action of Crotoniazide against M.

tuberculosis is similar to that of isoniazid, a cornerstone drug in tuberculosis treatment.

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme

(KatG). The activated form then covalently adducts with NAD(H) to inhibit the enoyl-acyl carrier

protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system. This

inhibition blocks the synthesis of mycolic acids, which are essential components of the

mycobacterial cell wall, leading to cell death.

Cellular Entry Activation Inhibition Outcome

Crotoniazide (extracellular) Mycobacterial Cell Wall Crotoniazide (intracellular) KatG (Catalase-Peroxidase) Activated Crotoniazide InhA (Enoyl-ACP Reductase)
Inhibits
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Caption: Postulated mechanism of antitubercular action of Crotoniazide.

Anti-HIV Activity
Some hydrazone derivatives have shown promising activity against HIV.[10][11][12][13]

Crotoniazide has been reported to have anti-HIV potential with a 50% effective concentration

(EC50) value of 11 µg/mL.[14] The mechanism of action for anti-HIV activity of hydrazone

derivatives can vary, with some compounds targeting the HIV-1 capsid protein.[10]

Experimental Protocol: In Vitro Antimicrobial
Susceptibility Testing
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Determination of Minimum Inhibitory Concentration (MIC): A standard method for determining

the MIC of a compound against M. tuberculosis is the microplate Alamar Blue assay (MABA).

Preparation of Inoculum: A suspension of the M. tuberculosis strain (e.g., H37Rv) is prepared

in a suitable broth (e.g., Middlebrook 7H9) and the turbidity is adjusted to a McFarland

standard, followed by appropriate dilution.

Drug Dilution: A serial dilution of Crotoniazide is prepared in microtiter plates.

Inoculation: The bacterial suspension is added to each well containing the drug dilutions.

Control wells (no drug) are also included.

Incubation: The plates are incubated at 37°C for a specified period (typically 5-7 days).

Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

Reading of Results: After further incubation, a color change from blue to pink indicates

bacterial growth. The MIC is defined as the lowest concentration of the compound that

prevents this color change.

Determination of Anti-HIV Activity (EC50): The anti-HIV activity can be assessed using a cell-

based assay that measures the inhibition of viral replication.

Cell Culture: A suitable host cell line (e.g., MT-4 cells) is cultured.

Drug Preparation: Serial dilutions of Crotoniazide are prepared.

Infection and Treatment: The cells are infected with a known amount of HIV-1. The infected

cells are then treated with the different concentrations of Crotoniazide.

Incubation: The treated, infected cells are incubated for a period that allows for viral

replication (e.g., 5 days).

Measurement of Viral Replication: The extent of viral replication can be measured by various

methods, such as quantifying the p24 antigen in the cell culture supernatant using an ELISA

kit.
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Data Analysis: The EC50 value, which is the concentration of the compound that inhibits viral

replication by 50%, is calculated from the dose-response curve.

Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the direct

modulation of host cell signaling pathways by Crotoniazide. The primary mechanism of its

potential therapeutic effect, particularly against tuberculosis, is believed to be the direct

inhibition of a crucial bacterial enzyme. Further research is needed to investigate any potential

interactions with host signaling pathways that might contribute to its overall activity or potential

side effects.

Conclusion
Crotoniazide is a synthetic compound with potential as an antimicrobial agent, particularly

against Mycobacterium tuberculosis and HIV. Its synthesis is straightforward, and its

mechanism of action against tuberculosis is likely analogous to that of isoniazid. This guide

provides a foundational understanding for researchers interested in further exploring the

therapeutic potential of Crotoniazide. Future studies should focus on determining its precise

physicochemical properties, optimizing its synthesis, and conducting comprehensive in vitro

and in vivo evaluations to establish its efficacy and safety profile. Investigations into its potential

interactions with host signaling pathways would also be a valuable area of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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